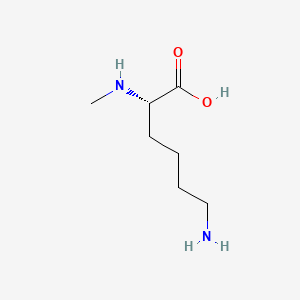

N(2)-methyl-L-lysine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N(2)-methyl-L-lysine (NML) is a naturally occurring amino acid found in proteins. It is an important component of the human body and has been studied extensively for its potential therapeutic and biological applications. NML is synthesized in the body from the amino acid lysine and is found in the form of a methyl ester or a methyl amide. It is also known as N-methyl-L-lysine, N-methyl-Lys, N-methyl-L-lysine methyl ester, N-methyl-L-lysine amide, and N-methyl-L-lysine methyl amide.

Scientific Research Applications

Biomedical Research: Inhibitory Effects on Microorganisms

“N(2)-methyl-L-lysine” has been shown to inhibit the growth and sporulation of certain fungi, such as Penicillium chrysogenum . This suggests potential applications in studying microbial pathogenesis and developing antifungal strategies.

Proteomics: Post-Translational Modifications

This compound is a methylated form of the amino acid lysine, which is a post-translational modification observed in histones and other proteins. It plays a crucial role in regulating gene expression and is a significant area of study in proteomics .

Drug Development: Analogs and Derivatives

The structural modification of lysine to create “N(2)-methyl-L-lysine” can inform the design of drug analogs. Understanding its properties can lead to the development of new pharmaceuticals with improved efficacy and reduced side effects .

Material Science: Nanocrystal Synthesis

In the field of nanotechnology, “N(2)-methyl-L-lysine” could be used to modify the surface properties of nanocrystals. This can affect their solubility, stability, and interaction with biological systems, which is vital for applications like targeted drug delivery .

Chemical Synthesis: Chiral Building Blocks

As a chiral compound, “N(2)-methyl-L-lysine” serves as a building block in the synthesis of complex molecules. Its chirality is essential for creating substances with specific desired properties in synthetic chemistry .

Neuroscience: Neurotransmitter Studies

Methylated lysines, including “N(2)-methyl-L-lysine”, are of interest in neuroscience for their potential roles as neurotransmitters or neuromodulators. They could provide insights into brain function and neurological disorders .

properties

IUPAC Name |

(2S)-6-amino-2-(methylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-9-6(7(10)11)4-2-3-5-8/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYPWXRMOFUVGH-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCCCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CCCCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

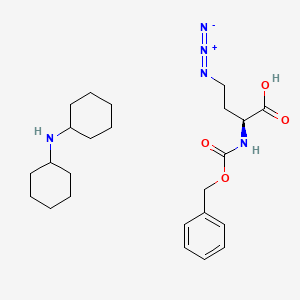

![L-Asparagine, N2-[(phenylmethoxy)carbonyl]-](/img/structure/B612889.png)